

Discovery and history of 1-Bromo-3-methyl-2-butanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-methyl-2-butanone

Cat. No.: B140032

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone

This technical guide provides a comprehensive overview of **1-bromo-3-methyl-2-butanone**, tailored for researchers, scientists, and drug development professionals. The document covers the compound's discovery and history, physicochemical properties, detailed experimental protocols for its synthesis, and its applications, with a focus on its role as a synthetic intermediate.

Discovery and History

While a singular, definitive publication marking the "discovery" of **1-bromo-3-methyl-2-butanone** is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic organic chemistry, particularly the study of α -haloketones. The systematic investigation of halogenation reactions of ketones was a significant area of research in the early to mid-20th century.

The importance of α -haloketones as versatile synthetic intermediates was recognized early on, largely due to their participation in reactions such as the Favorskii rearrangement, discovered by Russian chemist Alexei Yevgrafovich Favorskii in 1894.^[1] This reaction, which converts α -halo ketones into carboxylic acid derivatives, spurred further investigation into the synthesis and reactivity of a wide array of halogenated ketones.^{[1][2]}

It is within this context that **1-bromo-3-methyl-2-butanone** was likely first synthesized and characterized. By the late 1960s, it was a known compound, as evidenced by its use in

mechanistic studies of the Favorskii rearrangement. A 1969 study by Turro and colleagues, for instance, investigated the behavior of isomeric α -bromo-3-methylbutan-2-ones in this reaction, indicating the compound's availability and relevance to the scientific community at the time. Today, **1-bromo-3-methyl-2-butanone** is a commercially available reagent and a valuable building block in modern organic synthesis.

Data Presentation

The physicochemical and spectroscopic data for **1-bromo-3-methyl-2-butanone** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **1-Bromo-3-methyl-2-butanone**

Property	Value	Reference(s)
Molecular Formula	C_5H_9BrO	
Molecular Weight	165.03 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	83-86 °C (at 54 mmHg)	
Density	1.355 g/cm ³	
Refractive Index (n ²² D)	1.4620–1.4640	

Table 2: ¹H NMR Spectroscopic Data of **1-Bromo-3-methyl-2-butanone** (in $CDCl_3$)

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Number of Protons	Assignment	Reference(s))
1.17	Doublet	6.9	6	2 x CH_3	
3.02	Multiplet	-	1	CH	
4.10	Singlet	-	2	CH_2Br	

Experimental Protocols

The most common and reliable method for the preparation of **1-bromo-3-methyl-2-butanone** is the α -bromination of 3-methyl-2-butanone. The following protocol is based on a well-established and high-yielding procedure.

Protocol: Synthesis of **1-Bromo-3-methyl-2-butanone**

This procedure details the regioselective bromination of 3-methyl-2-butanone at the less substituted α -carbon.

Materials:

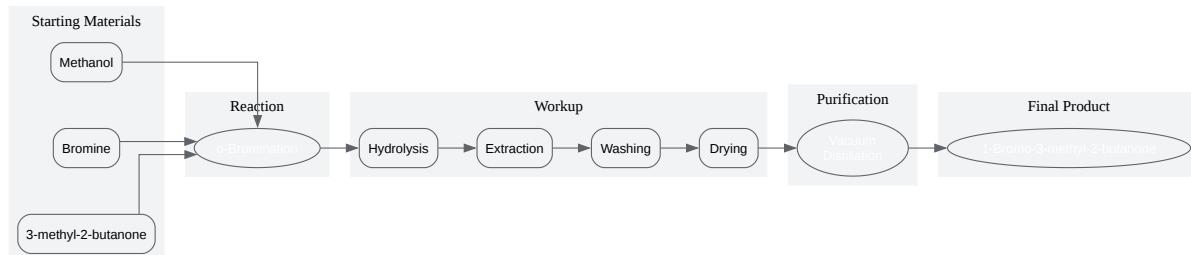
- 3-methyl-2-butanone
- Bromine
- Anhydrous methanol
- Diethyl ether
- 10% Aqueous potassium carbonate solution
- Anhydrous calcium chloride
- Water

Equipment:

- Four-necked round-bottom flask (2 L)
- Mechanical stirrer
- Thermometer
- Reflux condenser with a calcium chloride drying tube
- Pressure-equalizing dropping funnel (100 mL)

- Ice-salt bath
- Rotary evaporator
- Vigreux column
- Distillation apparatus

Procedure:

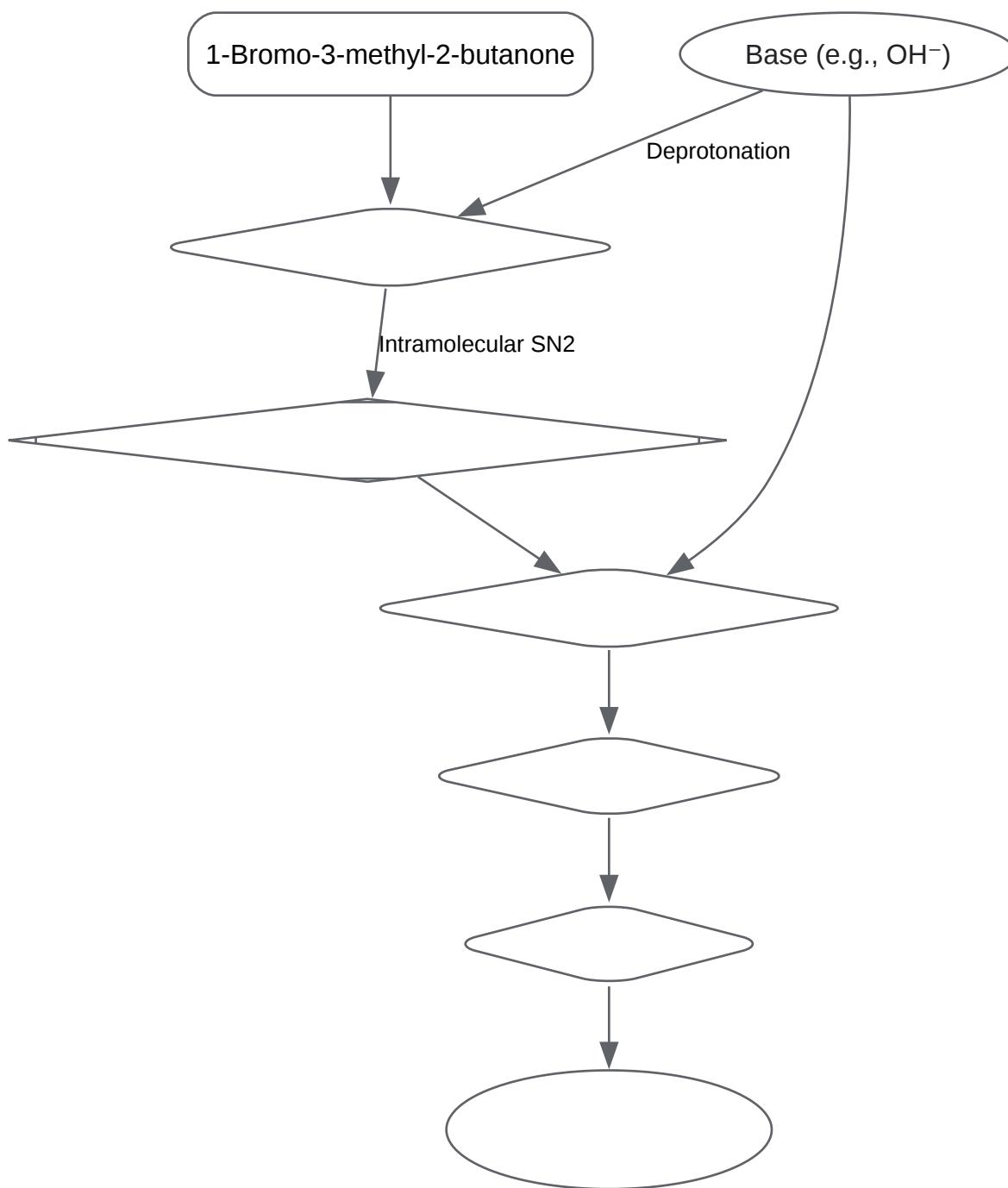

- Charge a 2-L, four-necked, round-bottomed flask with 86.0 g (1.00 mole) of 3-methyl-2-butanone and 600 mL of anhydrous methanol.
- Cool the stirred solution to 0–5 °C using an ice–salt bath.
- Add 160 g (1.00 mole) of bromine in a rapid, steady stream from the dropping funnel. During the addition, allow the temperature to rise but do not permit it to exceed 10 °C. Maintain the reaction temperature at 10 °C for the remainder of the reaction time.
- After approximately 45 minutes, the red color of the bromine will fade. Add 300 mL of water and stir the mixture at room temperature overnight to ensure the hydrolysis of any α -bromodimethyl ketal intermediates.
- Add an additional 900 mL of water to the flask and transfer the mixture to a separatory funnel.
- Extract the aqueous mixture with four 500-mL portions of diethyl ether.
- Combine the ether layers and wash them with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200-mL portions of water.
- Dry the ether solution over 200 g of anhydrous calcium chloride for 1 hour.
- Remove the solvent using a rotary evaporator at room temperature to yield the crude product (typically 145–158 g).
- Purify the crude product by distillation under reduced pressure through a Vigreux column. Collect the fraction boiling at 83–86 °C (54 mm.), which is **1-bromo-3-methyl-2-butanone**

(typically 115–128 g).

Mandatory Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of **1-bromo-3-methyl-2-butanone** from starting materials to the final purified product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Bromo-3-methyl-2-butanone**.

Diagram 2: Favorskii Rearrangement Mechanism

This diagram outlines the generally accepted mechanism for the Favorskii rearrangement of **1-bromo-3-methyl-2-butanone**, proceeding through a cyclopropanone intermediate.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Favorskii rearrangement.

Applications in Drug Development and Research

1-Bromo-3-methyl-2-butanone is a versatile intermediate in organic synthesis with applications in the pharmaceutical and agrochemical industries. Its bifunctional nature,

possessing both a reactive bromomethyl group and a ketone, allows for a wide range of subsequent chemical transformations. It serves as a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic systems. For drug development professionals, this compound can be a key starting material or intermediate in the construction of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adichemistry.com [adichemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Discovery and history of 1-Bromo-3-methyl-2-butanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140032#discovery-and-history-of-1-bromo-3-methyl-2-butanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com